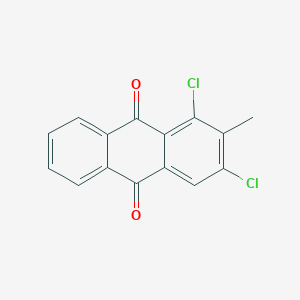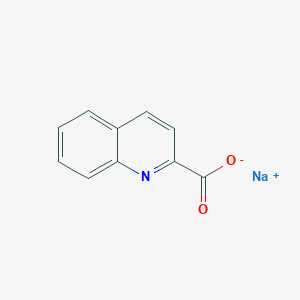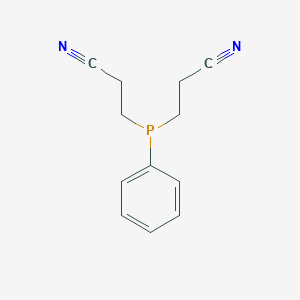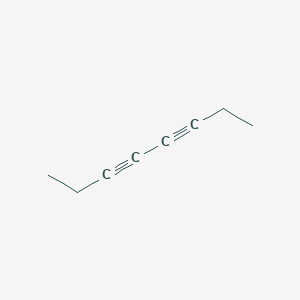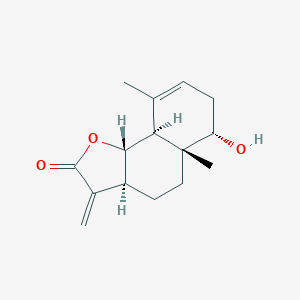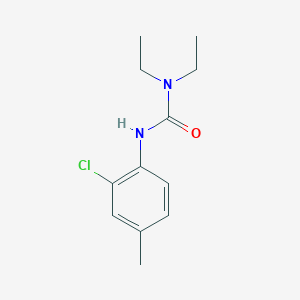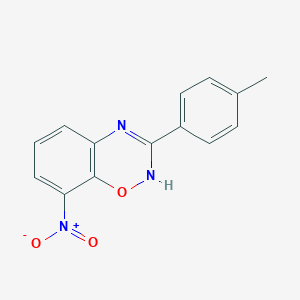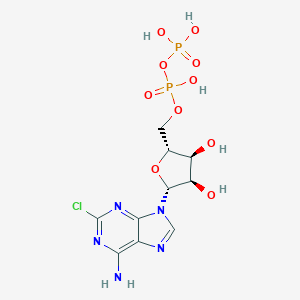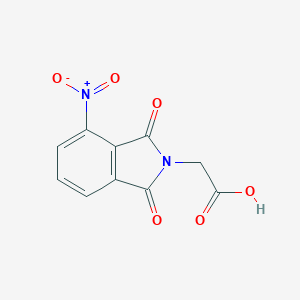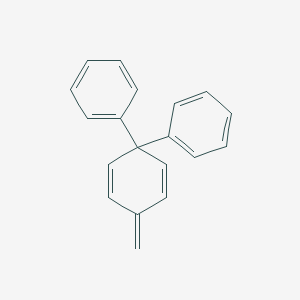
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHD and has a molecular formula of C20H18.
Mecanismo De Acción
The mechanism of action of CHD as an anticancer agent involves the inhibition of tubulin polymerization, which is essential for cell division. CHD binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
CHD has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CHD inhibits cell proliferation and induces apoptosis in various cancer cell lines. In vivo studies have shown that CHD has antitumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CHD in lab experiments is its high yield and purity. The synthesis of CHD is relatively straightforward, and the product can be easily purified through recrystallization. However, one of the limitations of using CHD in lab experiments is its relatively low solubility in common solvents, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for the research on CHD. One area of research is the development of novel materials using CHD as a building block. Another area of research is the synthesis of new organic compounds using CHD as a starting material. In medicinal chemistry, future research could focus on the optimization of CHD derivatives as anticancer agents. Additionally, the mechanism of action of CHD could be further elucidated to better understand its antitumor activity.
Métodos De Síntesis
The synthesis of CHD involves the reaction of benzil with cyclohexene in the presence of a strong base. The reaction proceeds through a double elimination mechanism, resulting in the formation of CHD. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
CHD has been widely studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, CHD has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, CHD has been used as a starting material for the synthesis of various organic compounds. In medicinal chemistry, CHD has been investigated for its potential as an anticancer agent.
Propiedades
Número CAS |
18636-59-4 |
|---|---|
Nombre del producto |
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- |
Fórmula molecular |
C19H16 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
6-methylidene-3,3-diphenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C19H16/c1-16-12-14-19(15-13-16,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H2 |
Clave InChI |
BFPAJUZZSKGAPC-UHFFFAOYSA-N |
SMILES |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
6-Methylene-3,3-diphenyl-1,4-cyclohexadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



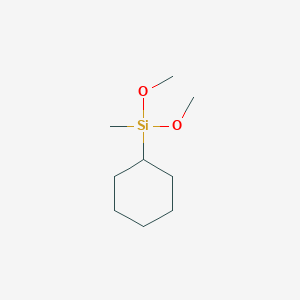
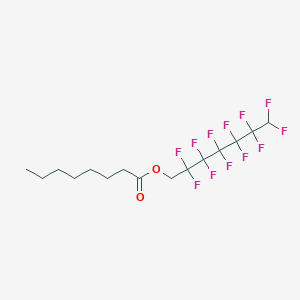
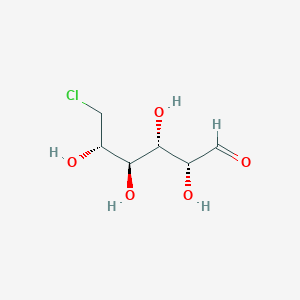
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
